Pramipexole dimer impurity II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pramipexole dimer impurity II is a degradation product associated with the pharmaceutical compound pramipexole, which is primarily used to treat Parkinson’s disease and restless legs syndrome. This impurity is formed during the stability study of pramipexole extended-release tablets and is identified using high-performance liquid chromatography (HPLC) and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pramipexole dimer impurity II involves a drug-excipient interaction mechanism. The impurity is detected at a relative retention time of 0.88 with respect to pramipexole using the pramipexole gradient HPLC-UV detection method described in the United States Pharmacopeia (USP). The structure of the impurity is identified and fully characterized using high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques .
Industrial Production Methods: An efficient and straightforward synthetic approach has been developed to prepare this compound. This method confirms the proposed degradation pathway and structure of the impurity. The chromatographic separation is accomplished using a Zorbax Eclipse Plus C18 column, with mobile phase A consisting of 0.1% aqueous formic acid solution and mobile phase B consisting of 0.1% formic acid in acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Pramipexole dimer impurity II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and degradation pathways of the compound.
Common Reagents and Conditions: The identification of this compound involves the use of reagents such as formic acid and acetonitrile. The reactions are typically carried out under controlled conditions to ensure accurate identification and characterization of the impurity .
Major Products Formed: The major product formed from the degradation of pramipexole is (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This product is identified using high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques .
Scientific Research Applications
Pramipexole dimer impurity II has several scientific research applications, including its use in the following fields:
Mechanism of Action
The exact mechanism of action of pramipexole dimer impurity II is not well understood. it is believed to involve interactions with dopamine receptors in the brain, similar to pramipexole. Pramipexole itself is a non-ergot dopamine agonist that stimulates dopamine receptors in the striatum, a region of the brain responsible for motor control . The impurity may also interact with these receptors, potentially affecting the efficacy and safety of pramipexole-based medications .
Comparison with Similar Compounds
- Pramipexole impurity D
- Pramipexole dihydrochloride
Comparison: Pramipexole dimer impurity II is unique in its formation through a drug-excipient interaction mechanism. Unlike other impurities, it is specifically associated with the degradation of pramipexole during stability studies . Pramipexole impurity D and pramipexole dihydrochloride are other related compounds, but they differ in their chemical structures and formation pathways .
Properties
Molecular Formula |
C20H30N6S2 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(6S)-N-propyl-2-[[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]diazenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C20H30N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
MRHJADFWPUZYJM-KBPBESRZSA-N |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)C[C@H](CC4)NCCC |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N=NC3=NC4=C(S3)CC(CC4)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.